Methyl 3-iodo-2-methylbenzoate
Overview
Description
Methyl 3-iodo-2-methylbenzoate is an organic compound with the molecular formula C9H9IO2. It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with a methyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-iodo-2-methylbenzoate can be synthesized through several methods. One common method involves the iodination of methyl 2-methylbenzoate. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-iodo-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Products depend on the nucleophile used, such as 3-azido-2-methylbenzoate or 3-thiocyanato-2-methylbenzoate.
Reduction: 3-iodo-2-methylbenzyl alcohol.
Oxidation: 3-iodo-2-methylbenzoic acid.
Scientific Research Applications
Methyl 3-iodo-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-iodo-2-methylbenzoate involves its reactivity as an electrophile due to the presence of the iodine atom. This makes it susceptible to nucleophilic attack, facilitating various substitution reactions. The ester group can also participate in hydrolysis or reduction reactions, depending on the conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .
Comparison with Similar Compounds
- Methyl 4-iodo-3-methylbenzoate
- Methyl 3-iodo-4-methylbenzoate
- Methyl 2-iodo-3-methylbenzoate
Comparison: Methyl 3-iodo-2-methylbenzoate is unique due to the specific positioning of the iodine and methyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted synthetic and research applications .
Properties
IUPAC Name |
methyl 3-iodo-2-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPPZCXGKFWQEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576432 | |
Record name | Methyl 3-iodo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52570-33-9 | |
Record name | Methyl 3-iodo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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